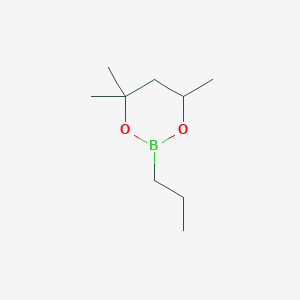

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H19BO2 It is a boron-containing heterocycle that features a dioxaborinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. One common method involves the reaction of trimethyl borate with 2,2-dimethyl-1,3-propanediol under anhydrous conditions. The reaction typically requires a catalyst such as a Lewis acid to facilitate the formation of the dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as toluene or dioxane to maintain the solubility of the reactants and products .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: It can be reduced to form boranes or other boron-containing compounds.

Substitution: The dioxaborinane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Boranes or other boron-containing compounds.

Substitution: Various substituted dioxaborinane derivatives.

Scientific Research Applications

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborinane ring acts as an electron-deficient center, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, such as the formation of carbon-boron bonds in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but with a phenyl group instead of a propyl group.

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Contains a vinyl group, making it useful in polymerization reactions.

4,4,6-Trimethyl-2-(3-methyl-buta-1,3-dienyl)-1,3,2-dioxaborinane: Features a dienyl group, which provides additional reactivity in organic synthesis.

Uniqueness

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is unique due to its propyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and materials science .

Biological Activity

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with significant potential in biological applications. Its unique dioxaborinane structure, characterized by a five-membered ring containing two oxygen atoms and one boron atom, contributes to its reactivity and stability. This article explores the biological activity of this compound, focusing on its derivatives and their implications in medicinal chemistry.

The molecular formula of this compound is C₈H₁₅BO₂. The presence of trimethyl and propyl groups enhances its steric properties, making it a versatile reagent in organic synthesis. The compound is primarily noted for its role in facilitating various chemical reactions that are critical for synthesizing complex organic molecules used in pharmaceuticals and materials science.

Biological Activity

The biological activity of this compound is largely attributed to its derivatives. Notably, boronic esters derived from this compound have been explored for their potential as enzyme inhibitors and sensors. These derivatives are being investigated for applications in cancer therapy due to their ability to interact effectively with biological targets.

- Enzyme Inhibition : Boronic esters can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.

- Cellular Interactions : The compound's ability to react with various electrophiles and nucleophiles enhances its potential in drug development.

- Cancer Therapy : Research indicates that certain derivatives can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in biological systems:

- Study on Enzyme Inhibition : A study demonstrated that a specific boronic ester derived from this compound effectively inhibited the activity of serine proteases involved in cancer metastasis. The inhibition was measured using kinetic assays showing a significant decrease in enzyme activity at micromolar concentrations.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that treatment with a derivative led to reduced cell viability and increased apoptosis rates compared to control groups. The mechanism was linked to the disruption of the PI3K/Akt signaling pathway.

Comparative Analysis

To better understand the unique properties of this compound compared to other boron-containing compounds, the following table summarizes key features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Used as a borylation reagent | Different reactivity and stability profiles |

| Bis(pinacolato)diboron | Known for Suzuki-Miyaura cross-coupling | Offers distinct advantages in reactivity |

| Phenylboronic acid pinacol ester | Utilized for similar applications | Has unique properties suitable for specific reactions |

This comparison illustrates how this compound stands out due to its stability and versatility as a borylation reagent while also highlighting the varied applications of related compounds.

Properties

CAS No. |

67562-22-5 |

|---|---|

Molecular Formula |

C9H19BO2 |

Molecular Weight |

170.06 g/mol |

IUPAC Name |

4,4,6-trimethyl-2-propyl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C9H19BO2/c1-5-6-10-11-8(2)7-9(3,4)12-10/h8H,5-7H2,1-4H3 |

InChI Key |

DEVVXFHBXHGXQQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.